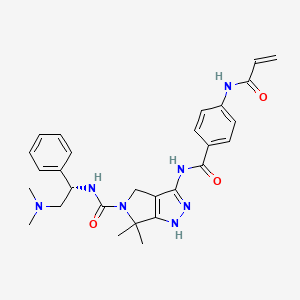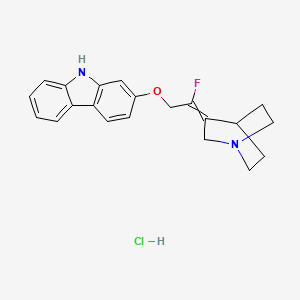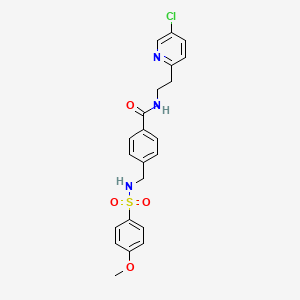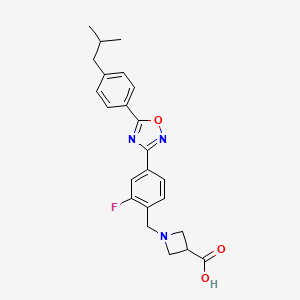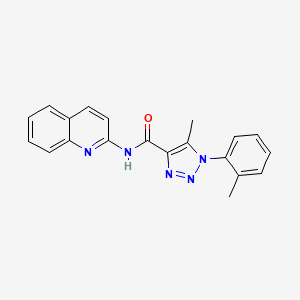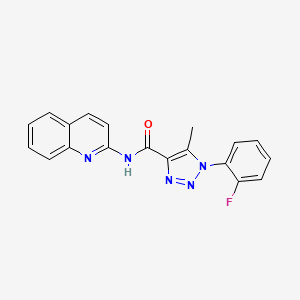![molecular formula C25H30F3N5O4 B611968 [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate CAS No. 908115-27-5](/img/structure/B611968.png)
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
Overview
Description
SNX-5422 is a synthetic, novel, small molecule inhibitor of heat shock protein 90 (Hsp90). It is an orally administered prodrug that is converted to its active form, SNX-2112, in the body. SNX-5422 has demonstrated strong efficacy and tolerability, making it a promising candidate for the treatment of various cancers .
Mechanism of Action
Target of Action
SNX-5422 primarily targets the Heat Shock Protein 90 (Hsp90) in humans . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and maintenance of numerous proteins that are critical for tumor cell viability and growth .
Mode of Action
SNX-5422 is a potent inhibitor of Hsp90 across a broad range of human cancer cell lines . It directly interacts with Hsp90, causing the degradation of important Hsp90 client proteins, including Human Epidermal Growth Factor Receptor 2 (HER2), Protein Kinase B (AKT), and Extracellular Signal-Regulated Kinase (ERK) .
Biochemical Pathways
The inhibition of Hsp90 by SNX-5422 affects the stability and function of its client proteins, which are involved in various biochemical pathways. For instance, the degradation of HER2, AKT, and ERK disrupts the signaling pathways they are involved in, leading to the suppression of proliferation and anti-apoptotic signals .
Pharmacokinetics
SNX-5422 is orally administered and once in the body, it is converted to SNX-2122, which is the active form . The pharmacokinetic data of SNX-5422 reveals rapid absorption, hepatic and extrahepatic clearance, and extensive tissue binding . The pharmacokinetics of the active drug, PF-04928473, is almost linear .
Result of Action
The inhibition of Hsp90 by SNX-5422 leads to the degradation of important Hsp90 client proteins, which in turn disrupts the signaling pathways they are involved in . This results in the suppression of proliferation and anti-apoptotic signals, thereby inhibiting the growth of cancer cells .
Action Environment
The action of SNX-5422 can be influenced by various environmental factors. For instance, the efficacy of SNX-5422 can be affected by the presence of certain mutations in the target proteins. In the case of Chronic Lymphocytic Leukemia (CLL), SNX-5422 was found to be effective in primary CLL cells, as well as B-cell lines expressing either wild type or C481 mutant Bruton’s Tyrosine Kinase (BTK), which has been identified as the primary resistance mechanism to ibrutinib in CLL patients .
Biochemical Analysis
Biochemical Properties
SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . It interacts with the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta .
Cellular Effects
SNX-5422 has been shown to inhibit SARS-CoV-2 replication in vitro at a high selectivity index . It also dampens the expression of inflammatory pathways associated with poor SARS-CoV-2 disease outcomes . Furthermore, SNX-5422 interrupts the expression of host factors that are crucial for SARS-CoV-2 replication machinery .
Molecular Mechanism
SNX-5422 is a prodrug of SNX-2112, which is the active form . It is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .
Temporal Effects in Laboratory Settings
In each 28 day cycle, SNX-5422 is dosed in the morning once every other day for 21 days, followed by a 7-day drug-free period . This regimen has been shown to be well-tolerated and effective in inhibiting its intended target Hsp90 .
Dosage Effects in Animal Models
In animal models, SNX-5422 has been shown to be effective in primary CLL cells, as well as B-cell lines expressing either BTK wild type or C481 mutant BTK . Furthermore, the combination of SNX-5422 and ibrutinib provided a remarkable in vivo survival benefit in the Eμ-TCL1 mouse model of CLL compared to the vehicle or single agent groups .
Metabolic Pathways
It is known that SNX-5422 is a prodrug of SNX-2112, which is the active form .
Transport and Distribution
It is known that SNX-5422 is orally administered and is converted to SNX-2112 in the body .
Subcellular Localization
It is known that SNX-5422 is a potent inhibitor of Hsp90, a chaperone protein that is typically located in the cytosol of cells .
Preparation Methods
SNX-5422 is synthesized as a prodrug of SNX-2112 to improve its oral bioavailability. The synthetic route involves the preparation of SNX-2112, followed by its conversion to SNX-5422. The specific reaction conditions and industrial production methods are not widely detailed in public literature, but the process generally involves standard organic synthesis techniques .
Chemical Reactions Analysis
SNX-5422 undergoes several types of chemical reactions, primarily focusing on its conversion to SNX-2112. This conversion is crucial for its activity as an Hsp90 inhibitor. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions in the body. The major product formed from these reactions is SNX-2112, which is the active form of the drug .
Scientific Research Applications
SNX-5422 has been extensively studied for its potential in treating various cancers. It has shown efficacy in preclinical models of solid tumors and hematological malignancies. Additionally, SNX-5422 has been investigated for its ability to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and dampen inflammation in airway cells . The compound’s ability to degrade important Hsp90 client proteins, such as HER2, AKT, and ERK, makes it a valuable tool in cancer research .
Comparison with Similar Compounds
SNX-5422 is similar to other Hsp90 inhibitors, such as 17-AAG and 17-DMAG. SNX-5422 has improved oral bioavailability and a better safety profile compared to these compounds. Additionally, SNX-5422 is a prodrug, which allows for more efficient delivery and conversion to its active form, SNX-2112 . Other similar compounds include SNX-5542, which shares similar properties and mechanisms of action .
Properties
IUPAC Name |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSOVJPJZVBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238270 | |
| Record name | SNX 5422 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK. | |
| Record name | SNX-5422 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
908115-27-5 | |
| Record name | SNX 5422 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNX-5422 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SNX 5422 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNX-5422 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of SNX-5422?
A1: SNX-5422 is rapidly metabolized into its active form, SNX-2112, which directly targets Hsp90. [, ]
Q2: How does SNX-2112 interact with Hsp90?
A2: SNX-2112 acts as a competitive inhibitor, binding to the N-terminal ATP-binding site of Hsp90 and disrupting its chaperone function. [, , ]
Q3: What are the downstream consequences of Hsp90 inhibition by SNX-2112?
A3: Hsp90 inhibition leads to the proteasomal degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell survival, proliferation, angiogenesis, and metastasis. This disruption of multiple oncogenic pathways underlies the antitumor activity of SNX-5422. [, , , , , ]
Q4: Which specific signaling pathways are affected by SNX-2112?
A4: Research indicates that SNX-2112 impacts various signaling pathways, including: * PI3K/AKT []* RAF/MEK/ERK []* c-Met []* eNOS/Akt []* STAT3 []
Q5: Does SNX-2112 influence p53 function?
A5: Studies demonstrate that SNX-2112 can upregulate the expression of the tumor suppressor protein p53 and its downstream target gene PUMA, potentially contributing to its pro-apoptotic effects. []
Q6: How does SNX-2112 impact the tumor microenvironment?
A6: SNX-2112 exhibits inhibitory effects on both angiogenesis and osteoclastogenesis within the bone marrow microenvironment. It accomplishes this by interfering with the eNOS/Akt pathway in endothelial cells, leading to decreased tube formation. Additionally, it disrupts the ERK/c-fos and PU.1 pathways in osteoclasts, thereby suppressing their formation. []
Q7: Does SNX-2112 affect antigen presentation on tumor cells?
A7: Research suggests that SNX-2112 can increase the surface expression of major histocompatibility complex class I (MHC-I) complexes on tumor cells. This enhanced antigen presentation may improve tumor cell recognition by cytotoxic T cells, potentially augmenting anti-tumor immunity. []
Q8: What is the molecular formula and weight of SNX-5422?
A8: While the exact molecular formula and weight may vary slightly depending on the specific salt form used, you can find the structure and associated information in sources like PubChem and chemical vendor catalogs. Search for "SNX-5422 mesylate" for the most commonly used form. []
Q9: Is there spectroscopic data available for SNX-5422?
A9: Spectroscopic characterization data, such as NMR and mass spectrometry, is likely part of the compound's development documentation. It may be available through patent literature, scientific publications, or upon request from the developing company (Pfizer, having acquired Serenex).
Q10: Why is SNX-5422 formulated as a prodrug?
A10: The prodrug strategy, where SNX-5422 is converted to SNX-2112 in vivo, likely aims to enhance oral bioavailability, improve pharmacokinetic properties, and potentially enhance tumor targeting. [, ]
Q11: How is SNX-5422 absorbed and metabolized in the body?
A11: While specific details on ADME are likely part of confidential development data, we know that SNX-5422 is orally bioavailable and undergoes rapid conversion to SNX-2112. [] Further metabolism and elimination pathways would be important areas for investigation.
Q12: What is the relationship between SNX-5422 exposure and Hsp70 induction?
A12: Pharmacodynamic studies have shown a correlation between SNX-5422 pharmacokinetic parameters and the induction of Hsp70, a common biomarker of Hsp90 inhibition. [] This suggests a link between drug exposure and target engagement.
Q13: In which cancer types has SNX-5422 shown preclinical activity?
A13: SNX-5422 has demonstrated preclinical efficacy in a range of cancer models, including:* Colon cancer (MC38 model) []* Lung cancer (EGFR-mutant models, NCI-H1975 xenografts) [, , , , ]* Glioblastoma (U87MG model) []* Breast cancer (MDA-MB-468 model) []* Acute myeloid leukemia (MV4-11 model) []* Multiple myeloma [, ]* Head and neck squamous cell carcinoma (UMSCC models) []
Q14: Has SNX-5422 been evaluated in clinical trials?
A14: Yes, SNX-5422 has undergone multiple Phase I clinical trials, primarily focusing on safety and pharmacokinetics in patients with solid tumors and lymphomas. [, , , , , , ]
Q15: Are there known mechanisms of resistance to SNX-5422?
A15: While specific resistance mechanisms to SNX-5422 have not been extensively reported, it's important to consider that resistance to Hsp90 inhibitors can develop. Potential mechanisms might involve mutations in the Hsp90 binding site, upregulation of Hsp90 expression, or activation of compensatory signaling pathways. []
Q16: What are the potential side effects of SNX-5422?
A16: As with all anti-cancer agents, SNX-5422 can cause side effects. In preclinical studies and early clinical trials, the most commonly reported adverse events included gastrointestinal issues (e.g., diarrhea, nausea), fatigue, and skin reactions. Ocular toxicity has also been observed in animal models and a separate Phase I study, leading to the discontinuation of SNX-5422's development. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


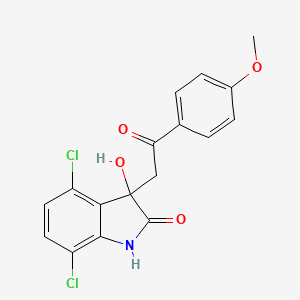
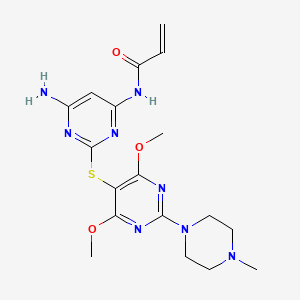

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
